molecular formula C3H7BrN4O2 B14382953 1-Nitroimidazolidin-2-imine--hydrogen bromide (1/1) CAS No. 89602-25-5

1-Nitroimidazolidin-2-imine--hydrogen bromide (1/1)

Cat. No.: B14382953
CAS No.: 89602-25-5
M. Wt: 211.02 g/mol
InChI Key: RGAXWBZUJOFMLX-UHFFFAOYSA-N
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Description

1-Nitroimidazolidin-2-imine–hydrogen bromide (1/1) is a chemical compound that belongs to the class of imidazolidines This compound is characterized by the presence of a nitro group and an imine group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitroimidazolidin-2-imine–hydrogen bromide typically involves the reaction of imidazolidine derivatives with nitro compounds under controlled conditions. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitroimidazolidin-2-imine–hydrogen bromide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form various oxidation products.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the imine group under mild conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidines, amines, and other nitrogen-containing compounds.

Scientific Research Applications

1-Nitroimidazolidin-2-imine–hydrogen bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Nitroimidazolidin-2-imine–hydrogen bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imine group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-Nitroimidazolidin-2-imine–hydrogen bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

CAS No.

89602-25-5

Molecular Formula

C3H7BrN4O2

Molecular Weight

211.02 g/mol

IUPAC Name

1-nitro-4,5-dihydroimidazol-2-amine;hydrobromide

InChI

InChI=1S/C3H6N4O2.BrH/c4-3-5-1-2-6(3)7(8)9;/h1-2H2,(H2,4,5);1H

InChI Key

RGAXWBZUJOFMLX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)N)[N+](=O)[O-].Br

Origin of Product

United States

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